molecular formula C14H14Cl2N2O2 B1409412 ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 1858255-30-7

ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1409412
CAS No.: 1858255-30-7
M. Wt: 313.2 g/mol
InChI Key: BANDJCCKJCTBPK-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with ethyl, dichlorophenyl, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring .

Scientific Research Applications

Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant studies.

The compound has the following chemical properties:

  • Chemical Formula : C₁₄H₁₄Cl₂N₂O₂
  • Molecular Weight : 313.179 g/mol
  • CAS Number : 1858255-30-7
  • IUPAC Name : this compound

This compound belongs to a class of compounds known as phenylpyrazoles. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The mechanism of action often involves the inhibition of specific enzymes or pathways within biological systems.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrazole structure can significantly enhance anticancer activity against various cancer cell lines. In one study involving pyrazole derivatives, it was noted that structural changes led to variations in efficacy against A549 lung cancer cells, with some derivatives reducing cell viability by over 60% .

CompoundIC50 (µM)Effect on A549 Cell Viability (%)
This compoundTBDTBD
Reference Compound (e.g., Benznidazole)18.71 ± 4.5811.4%

Antimicrobial Activity

This compound has also been assessed for antimicrobial activity against Gram-positive bacteria. The presence of the dichloro substitution appears to enhance its antimicrobial efficacy .

Study on Trypanocidal Activity

A notable study evaluated the trypanocidal effects of various pyrazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. While this compound was not specifically highlighted in this study, similar compounds showed varying degrees of inhibition against trypomastigote forms. The most active compound demonstrated an IC50 value significantly lower than that of standard treatments .

Toxicity Assessment

Toxicity studies using mammalian cell lines (Vero cells) revealed that many pyrazole derivatives exhibit low cytotoxicity. Compounds were tested across a concentration range of 15.62–500 µM with CC50 values indicating low toxicity profiles for several derivatives .

Properties

IUPAC Name

ethyl 1-(3,5-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)12-6-10(15)5-11(16)7-12/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANDJCCKJCTBPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

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